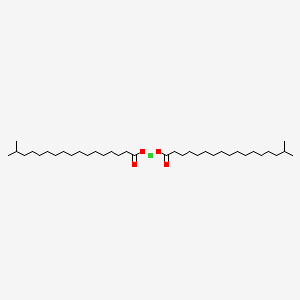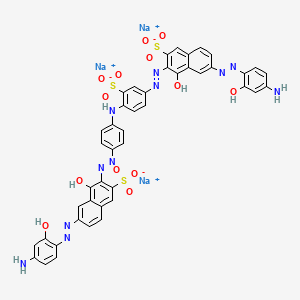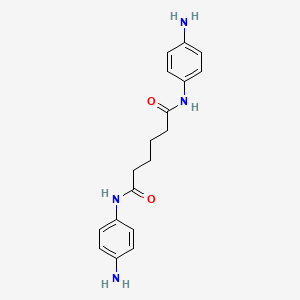![molecular formula C13H13ClN4O3S B13792997 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide CAS No. 77952-76-2](/img/structure/B13792997.png)
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a nitroimidazole core, which is known for its biological activity, particularly in antimicrobial and antiparasitic agents.
Vorbereitungsmethoden
The synthesis of 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized through the nitration of imidazole derivatives.
Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the nitroimidazole core with a chlorophenylmethyl halide under basic conditions.
Attachment of the Sulfanylacetamide Group: The final step involves the reaction of the intermediate with a sulfanylacetamide derivative, typically under mild conditions to avoid decomposition of the nitro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), and various nucleophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Due to its nitroimidazole core, it has potential as an antiparasitic agent, particularly against protozoan infections.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Wirkmechanismus
The mechanism of action of 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide involves the interaction of the nitroimidazole core with biological targets. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide include:
Metronidazole: Another nitroimidazole derivative with antimicrobial activity.
Tinidazole: Similar in structure and function to metronidazole, used as an antiparasitic agent.
Ornidazole: Another nitroimidazole with applications in treating protozoan infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other nitroimidazole derivatives.
Eigenschaften
CAS-Nummer |
77952-76-2 |
|---|---|
Molekularformel |
C13H13ClN4O3S |
Molekulargewicht |
340.79 g/mol |
IUPAC-Name |
2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-8-16-12(18(20)21)13(22-7-11(15)19)17(8)6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H2,15,19) |
InChI-Schlüssel |
QQAZAXQSBKQIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


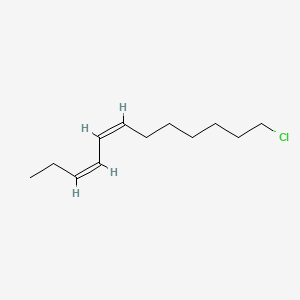
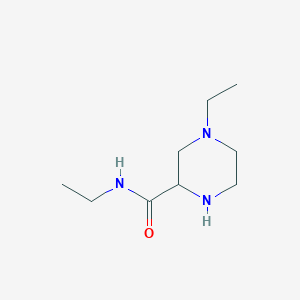
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
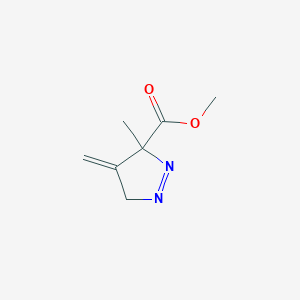
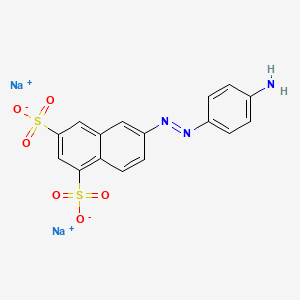
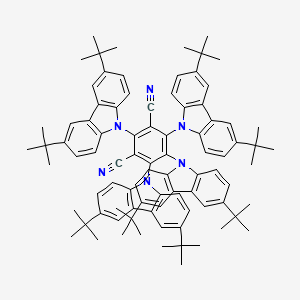
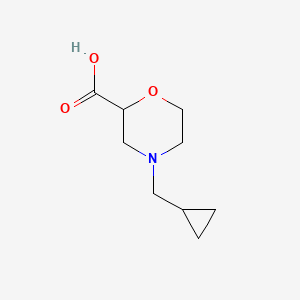
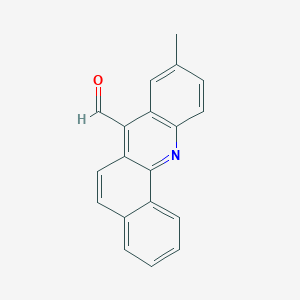
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
